molecular formula C15H17As B14506750 Ethyl(2-methylphenyl)phenylarsane CAS No. 62830-06-2

Ethyl(2-methylphenyl)phenylarsane

Cat. No.: B14506750
CAS No.: 62830-06-2
M. Wt: 272.22 g/mol
InChI Key: INCXFCUMVQYURO-UHFFFAOYSA-N
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Description

Ethyl(2-methylphenyl)phenylarsane is an organoarsenic compound that features an ethyl group, a 2-methylphenyl group, and a phenyl group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methylphenyl)phenylarsane typically involves the reaction of ethylarsenic compounds with 2-methylphenyl and phenyl reagents under controlled conditions. One common method is the reaction of ethylarsenic dichloride with 2-methylphenylmagnesium bromide and phenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylphenyl)phenylarsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: Reduction reactions can convert the compound into different organoarsenic species.

    Substitution: The ethyl, 2-methylphenyl, or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.

Scientific Research Applications

Ethyl(2-methylphenyl)phenylarsane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Ethyl(2-methylphenyl)phenylarsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites or modify the structure of biomolecules, thereby influencing their function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Ethyl(2-methylphenyl)phenylarsane can be compared with other organoarsenic compounds such as:

    Triphenylarsane: Similar in structure but with three phenyl groups attached to arsenic.

    Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.

    Arsenobetaine: A naturally occurring organoarsenic compound found in marine organisms.

Properties

CAS No.

62830-06-2

Molecular Formula

C15H17As

Molecular Weight

272.22 g/mol

IUPAC Name

ethyl-(2-methylphenyl)-phenylarsane

InChI

InChI=1S/C15H17As/c1-3-16(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3

InChI Key

INCXFCUMVQYURO-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1)C2=CC=CC=C2C

Origin of Product

United States

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